molecular formula C12H16O4 B7679704 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol

2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol

Cat. No. B7679704
M. Wt: 224.25 g/mol
InChI Key: HRFSILXXJSFSPZ-UHFFFAOYSA-N
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Description

2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol, also known as DOPEG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol is not fully understood. However, it is believed that 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol exerts its effects through the modulation of various signaling pathways in cells. Specifically, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol can inhibit the production of inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. Additionally, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been shown to enhance the activity of antioxidant enzymes, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for use in various applications, including drug delivery and biomaterials. However, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has some limitations. For example, its low solubility in water can make it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol. One area of interest is the development of 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol-based drugs for the treatment of inflammatory diseases, such as arthritis. Additionally, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol could be used as a building block for the synthesis of novel biomaterials with unique properties. Further studies are also needed to fully understand the mechanism of action of 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol in various scientific fields.

Synthesis Methods

2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol can be synthesized through a two-step reaction process. The first step involves the preparation of 4-(1,3-Dioxolan-2-ylmethoxy)phenol, which is achieved by reacting 4-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst. The second step involves the reduction of 4-(1,3-Dioxolan-2-ylmethoxy)phenol with sodium borohydride to obtain 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol.

Scientific Research Applications

2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been widely studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In biochemistry, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been used as a building block for the synthesis of various compounds, including dendrimers and polymers. In neuroscience, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-(1,3-dioxolan-2-ylmethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-6-5-10-1-3-11(4-2-10)16-9-12-14-7-8-15-12/h1-4,12-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFSILXXJSFSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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